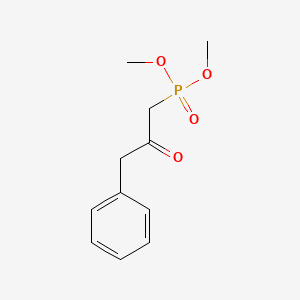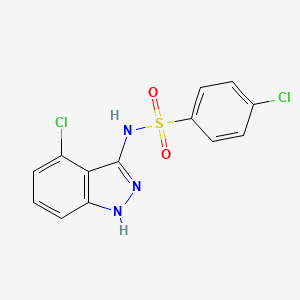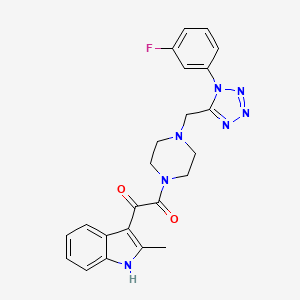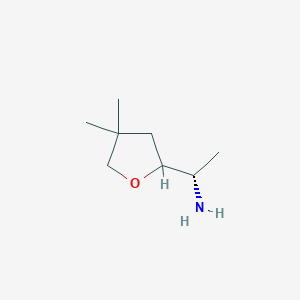
Dimethyl-2-oxo-3-phenylpropyl phosphonate
Overview
Description
Dimethyl-2-oxo-3-phenylpropyl phosphonate (CAS Number 52343-38-1) is an organophosphonate compound . It has a molecular formula of C11H15O4P and a molecular weight of 242.20800 .
Synthesis Analysis
The synthesis of this compound involves several steps. The literature suggests that it can be synthesized from Dimethyl methylphosphonate (CAS#:756-79-6) with a yield of approximately 79% .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact mass is 242.07100 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular formula is C11H15O4P and the molecular weight is 242.20800 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Reactivity with Amines : Dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate have been investigated for their reactivity with aliphatic and aromatic amines. This led to the discovery of a novel class of cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
Antimicrobial Properties : These compounds, including dimethyl 6-methyl-2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate, have been synthesized and tested for antimicrobial properties against various bacterial strains. Some compounds showed notable activity against S. aureus and possessed high alkylating activity (Budzisz, Nawrot, & Małecka, 2001).
Potential Antifungal Agents : A series of dimethyl phosphonates were synthesized as potential antifungal agents, highlighting the versatility of these compounds in medical research. The method employed was notable for its efficiency and eco-friendly approach (Shaikh et al., 2016).
Structural Studies : The crystal structures of three (N-phenylthioureidoalkyl- and -aryl)phosphonates were determined, which is crucial for understanding their molecular properties and potential applications in various fields (Chęcińska, Fábián, & Kudzin, 2004).
Antimicrobial Activity of Bisphosphonates : Bisphosphonates derived from dimethyl phosphonates have been synthesized and tested for their antimicrobial activity. These studies help in understanding the potential of these compounds in pharmaceutical applications (Reddy et al., 2009).
Potential Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using dimethyl phosphonates, were evaluated for their antitumor activities against various cancer cell lines. This research opens avenues for the development of new anticancer drugs (Fang et al., 2016).
properties
IUPAC Name |
1-dimethoxyphosphoryl-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJAUSGLWRLGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)

![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443980.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)





